Home > Products > Screening Compounds P104234 > N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide -

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

Catalog Number: EVT-5720022
CAS Number:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide is a synthetic organic compound belonging to the class of carboxamides. It is characterized by a cyclohexanecarboxamide core structure with a phenyl group substituted at the nitrogen atom. This phenyl group is further modified with a cyanomethyl substituent at the para position. While this compound has been identified as a potential cooling agent for human skin and mucous membranes [, ], the available scientific literature primarily focuses on its presence as an impurity in drug preparations or as a synthetic intermediate. As such, its independent biological activity and applications remain largely unexplored.

Synthesis Analysis
  • Amide Coupling: A common approach involves the reaction of 4-(cyanomethyl)aniline with cyclohexanecarboxylic acid using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [, , ].
  • From Morita-Baylis-Hillman Adducts: An alternative route involves the utilization of Morita-Baylis-Hillman acetates derived from N-protected 2-aminobenzaldehydes. These adducts can be further manipulated to afford the desired product through a series of reactions, including cyanation and cyclization [, ].
Mechanism of Action

The mechanism of action for N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide's potential cooling effect is not well-defined in the available literature [, ]. Further research is needed to elucidate its interaction with biological targets and the molecular pathways involved in producing the cooling sensation.

(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)cyclohexanecarboxamide

Compound Description: This compound is a menthane carboxamide derivative investigated as an active ingredient in cooling preparations for human skin and mucous membrane contact. []

Relevance: This compound shares the cyclohexanecarboxamide core structure with N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. The key difference lies in the substituent on the nitrogen atom. While N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide features a substituted phenyl ring, this compound has a 2-(pyridin-2-yl)ethyl group. Both compounds belong to the menthane carboxamide class due to their shared core structure. []

(1R,2S,5R)-N-(4-(Cyanomethyl)phenyl)-2-isopropyl-5-methylcyclohexanecarboxamide

Compound Description: This is another menthane carboxamide derivative studied for its cooling properties in preparations intended for topical application. []

Relevance: This compound exhibits significant structural similarity to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. Both share the exact same core structure, including the cyclohexanecarboxamide moiety and the 4-(cyanomethyl)phenyl substituent on the nitrogen. The only difference is the presence of an isopropyl and a methyl group on the cyclohexane ring in this compound. []

Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate

Compound Description: This compound features a 2,6-dichloro-4-(cyanomethyl)phenyl group linked to an ethyl 2-aminobenzoate moiety. []

Relevance: Both this compound and N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide contain the 4-(cyanomethyl)phenyl group. While N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide utilizes this group as a substituent on the nitrogen of a cyclohexanecarboxamide, this compound links it to an ethyl 2-aminobenzoate unit. []

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide

Compound Description: This compound is a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) formed through N-oxidation by hepatic microsomal enzymes. []

Relevance: While not directly analogous in structure, this compound is relevant because it highlights the metabolic transformations possible for compounds containing a nitrogen atom linked to an aromatic ring, similar to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. This suggests that N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide could potentially undergo similar metabolic N-oxidation. []

N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide

Compound Description: This is a cyclohexanecarboxamide derivative with a naphthalen-1-ylcarbamothioyl substituent on the nitrogen atom. []

Relevance: This compound shares the cyclohexanecarboxamide core structure with N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. The distinction lies in the substituent on the nitrogen. While N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide has a 4-(cyanomethyl)phenyl group, this compound features a naphthalen-1-ylcarbamothioyl moiety. This comparison highlights the structural diversity possible within the cyclohexanecarboxamide class. []

5-Cyanomethyl-3-(4-methylphenyl)-1-phenylpyrazole

Compound Description: This compound, a pyrazole derivative, is formed in the reaction of 3-cyano-6-(4-methylphenyl)-4-methylthio-2-oxo-2H-pyran with phenylhydrazine. []

Relevance: This compound shares the cyanomethyl functional group with N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. Although structurally different overall, the presence of the cyanomethyl group suggests potential similarities in reactivity or physicochemical properties. []

Methyl 2-amino-3H-1-benzazepine-4-carboxylate

Compound Description: This compound belongs to the benzazepine class and is synthesized from 3-[2-formamido-, 2-acetamido-, or 2-(propanoylamino)phenyl]-substituted methyl 2-(cyanomethyl)propenoates. [, ]

Relevance: This compound highlights a different reaction pathway for intermediates containing a cyanomethyl group, contrasting with the structure of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. While N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide retains its cyanomethyl group, this compound's synthesis involves the transformation of a cyanomethyl-containing precursor into a benzazepine structure. [, ]

Methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylate

Compound Description: This compound represents a 2,3-dihydro-1H-indole derivative synthesized from 3-[2-formamido-, 2-acetamido-, or 2-(propanoylamino)phenyl]-substituted methyl 2-(cyanomethyl)propenoates. [, ]

Relevance: This compound, like the previous one, emphasizes alternative reaction outcomes for compounds bearing the cyanomethyl group compared to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. Although structurally distinct, its synthesis showcases the versatility of cyanomethyl-containing precursors in generating diverse heterocyclic structures, unlike the retained cyanomethyl group in N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. [, ]

N-(cyanomethyl)-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine

Compound Description: This compound is identified as a by-product during the synthesis of 3,4-methylenedioxymethylamphetamine (MDMA) via reductive amination. []

Relevance: This compound showcases a different application for cyanomethyl groups in organic synthesis compared to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. This example illustrates how variations in reaction conditions and starting materials can lead to different products, even when both contain the cyanomethyl moiety. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a potent allosteric antagonist of the CCR5 receptor known for its HIV-1 entry inhibition activity. []

Relevance: Although structurally distinct from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, TAK-779's activity as a CCR5 antagonist provides context for the potential biological activities of compounds with structural elements similar to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, as some related menthane carboxamide derivatives are investigated for their potential interactions with biological targets. []

N-Cyanomethyl-N-methyl-1-phenyl-2-propylamine

Compound Description: This compound is identified as a by-product in the synthesis of methylamphetamine through reductive amination, paralleling the formation of N-(cyanomethyl)-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine during MDMA synthesis. []

Relevance: This compound underscores the significance of cyanomethyl groups as potential markers in illicit drug synthesis. The presence of this compound as a by-product further highlights the relevance of cyanomethyl-containing compounds in understanding the synthetic pathways and origins of controlled substances. []

4-(Cyanomethyl)-2-ethoxybenzoic acid

Compound Description: This compound is identified as an impurity in the synthesis of the antidiabetic drug repaglinide. []

Relevance: This compound, like N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, contains a cyanomethyl group attached to an aromatic ring. Despite the different core structures, their shared presence in pharmaceutical contexts suggests that the control and understanding of cyanomethyl-containing impurities are crucial in drug development and manufacturing. []

4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: This compound is also identified as an impurity in the production of repaglinide, emphasizing the importance of impurity profiling in pharmaceutical analysis. []

Relevance: This compound, similar to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, features a benzamide structure, albeit with different substituents. The presence of a cyanomethyl group in both compounds, even in different positions, suggests potential similarities in their chemical behavior and reactivity under specific conditions. []

4-(2-Amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide

Compound Description: Identified as another impurity during repaglinide synthesis, this compound emphasizes the need for comprehensive quality control in pharmaceutical manufacturing. []

Relevance: This compound, like N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, possesses an amide functional group, though within different molecular frameworks. The presence of similar functional groups, despite overall structural dissimilarities, can offer insights into potential reactivity patterns and potential metabolic pathways. []

2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl) phenyl) acetic acid

Compound Description: Identified as an impurity in repaglinide synthesis, this compound exemplifies the importance of impurity characterization for drug safety and efficacy. []

Relevance: While structurally distinct from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, the identification of this compound as a repaglinide impurity emphasizes the significance of comprehensive impurity profiling during drug development, particularly for compounds containing potentially reactive groups like cyanomethyl. []

4-(Cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide

Compound Description: This compound is found as an impurity during repaglinide synthesis, highlighting the challenges in controlling impurity formation in multistep pharmaceutical processes. []

Relevance: This compound shares the 4-cyanomethyl benzamide substructure with N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. This shared structural feature, despite differences in other substituents, suggests potential similarities in their physicochemical properties and potential reactivity. []

2-(4-(Cyclohexylcarbamoyl)-3-ethoxyphenyl) acetic acid

Compound Description: This compound is another repaglinide impurity, underscoring the need for robust analytical methods to monitor and control impurities in drug substances. []

Relevance: While not a direct structural analog of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, this compound, as a pharmaceutical impurity, highlights the importance of understanding the formation and potential impact of impurities, especially for compounds intended for human use, like N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. []

N-Cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide

Compound Description: Identified as a repaglinide impurity, this compound exemplifies the complex array of by-products that can arise during drug synthesis. []

Relevance: Although structurally distinct from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, the identification and characterization of this compound alongside other repaglinide impurities underscore the importance of thorough analytical investigation, especially for pharmaceuticals, to ensure product quality and patient safety. []

N-(4-(2-Aminothiazol-2-yl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This compound represents a propanamide derivative synthesized as part of a series exploring potential anti-inflammatory agents. [, ]

Relevance: While structurally distinct from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, this compound highlights the exploration of structurally related compounds as potential drug candidates, particularly in the realm of anti-inflammatory agents, which could provide insights into the potential biological activities of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide. [, ]

N-(4-(2-Hydrazinylthiazol-4-yl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This propanamide derivative is part of a series investigated for potential anti-inflammatory properties, emphasizing the importance of structural modifications in drug discovery. [, ]

Relevance: Although not directly analogous to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide structurally, this compound highlights the significance of exploring a diverse range of compounds within a chemical class, as small structural changes can lead to significant differences in biological activity. [, ]

N-(4-(2-(Cyanomethyl)thiazol-4-yl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This compound is another propanamide derivative synthesized and evaluated for its potential anti-inflammatory effects, demonstrating the structure-activity relationship studies in medicinal chemistry. [, ]

Relevance: This compound is notably similar to N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, sharing the cyanomethyl group directly attached to an aromatic ring. This structural similarity, even within different core structures, suggests that these compounds might exhibit comparable reactivity or physicochemical characteristics. [, ]

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a Rho kinase inhibitor investigated for its vasodilatory effects and potential in treating pulmonary hypertension. []

Relevance: While structurally different from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, SB-772077-B's therapeutic relevance highlights the potential for compounds with certain structural features to interact with biological targets and exert pharmacological effects. This underscores the potential for N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide or its analogs to exhibit biological activities. []

trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide dihydrochloride (Y-27632)

Compound Description: Y-27632 is a widely used Rho kinase inhibitor studied for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases. []

Relevance: Although structurally distinct from N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, Y-27632's role as a Rho kinase inhibitor highlights the potential for compounds containing a cyclohexanecarboxamide moiety to exhibit biological activities. This suggests that N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide or its analogs could potentially interact with biological targets, including those involved in cellular signaling pathways. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl-cyclohexanecarboxamide (WAY-100,635)

Compound Description: WAY-100,635 is a highly selective antagonist for the 5-HT1A receptor, often employed in pharmacological studies to investigate the role of this receptor in various physiological processes. [, ]

Relevance: This compound, like N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, features a cyclohexanecarboxamide moiety. This shared structural element, despite differences in other substituents, suggests that N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide or its analogs might also possess the potential to interact with biological targets, including receptors or enzymes. [, ]

Properties

Product Name

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

IUPAC Name

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18)

InChI Key

CBLLQSZKTKDHPI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.